![molecular formula C14H17F6P B14250039 [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane CAS No. 387878-90-2](/img/structure/B14250039.png)
[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane is a chemical compound known for its unique structure and properties. It features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a phosphane group bonded to two isopropyl groups.
Métodos De Preparación
The synthesis of [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with di(propan-2-yl)chlorophosphane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and high yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as polymers and electronic devices.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles
Mecanismo De Acción
The mechanism by which [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, facilitating various catalytic processes. The compound can also participate in electron transfer reactions, which are crucial in many chemical and biological systems .
Comparación Con Compuestos Similares
Similar compounds to [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane include:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the trifluoromethyl groups that enhance the electronic properties.
Di-tert-butylphosphane: Another phosphane ligand with bulky substituents, but with different steric and electronic characteristics.
Bis(diphenylphosphino)methane: A bidentate ligand that forms more stable complexes with metals, but with different reactivity profiles
The uniqueness of this compound lies in its combination of trifluoromethyl groups and isopropyl-substituted phosphane, which provides a distinct balance of steric and electronic properties, making it particularly effective in certain catalytic applications .
Propiedades
Número CAS |
387878-90-2 |
|---|---|
Fórmula molecular |
C14H17F6P |
Peso molecular |
330.25 g/mol |
Nombre IUPAC |
[3,5-bis(trifluoromethyl)phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C14H17F6P/c1-8(2)21(9(3)4)12-6-10(13(15,16)17)5-11(7-12)14(18,19)20/h5-9H,1-4H3 |
Clave InChI |
HQIJHSUBXYHIAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


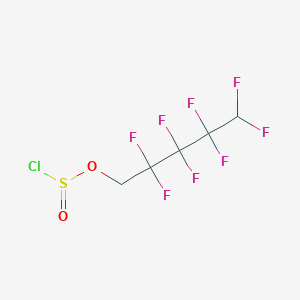
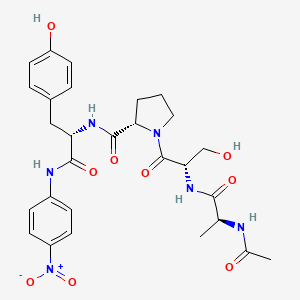
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)
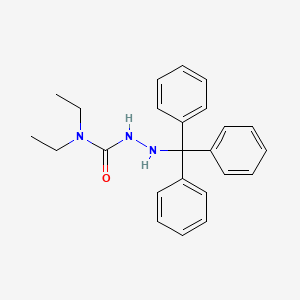
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
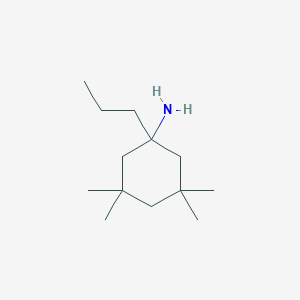
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)
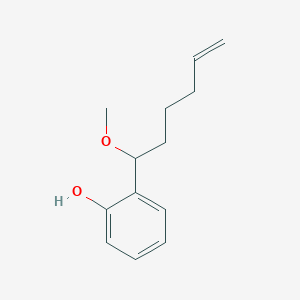
![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)
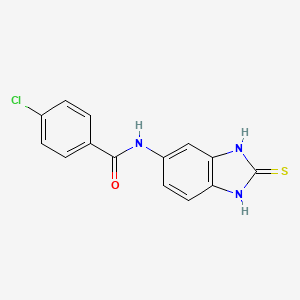
![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
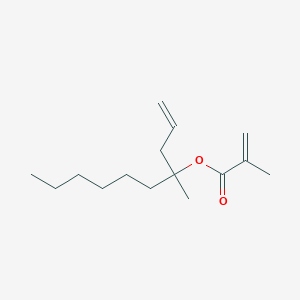
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
